![molecular formula C18H20ClN3OS B2955426 5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216874-94-0](/img/structure/B2955426.png)
5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
Scientific Research Applications
Antiviral Activity
5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride: has been studied for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents.
Anti-inflammatory Properties
The compound’s structural similarity to indole derivatives suggests potential anti-inflammatory applications. Indole derivatives have been found to possess significant anti-inflammatory activities, which could be due to their interaction with key inflammatory pathways .
Anticancer Potential
Indole derivatives have been reported to exhibit anticancer activities. The presence of the indole nucleus in “5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could imply a similar potential in oncological research, targeting various cancer cell lines .
Anti-HIV Effects
The biological activity of indole derivatives extends to anti-HIV effects. By analogy, “5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could be explored for its efficacy against HIV, contributing to the search for new therapeutic agents .
Antioxidant Capabilities
Indole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound may also serve as a potent antioxidant, providing a basis for further pharmacological studies .
Antimicrobial and Antitubercular Activities
The compound’s indole core is associated with antimicrobial and antitubercular activities. This suggests that “5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could be a valuable candidate for developing new treatments against bacterial infections and tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors (acheis) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
For instance, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, was found to inhibit acetylcholinesterase through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition .
Biochemical Pathways
Inhibition of acetylcholinesterase would lead to an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could potentially enhance cognitive function by increasing acetylcholine levels .
properties
IUPAC Name |
5-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS.ClH/c1-22-15-7-8-17-16(13-15)19-18(23-17)21-11-9-20(10-12-21)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOACTBNCXENCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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